

Introduction: The Significance of Boc-D-Tryptophanol

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Compound of Interest

Compound Name: *Boc-D-tryptophanol*

Cat. No.: B126522

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Boc-D-tryptophanol (CAS No. 158932-00-4) is a pivotal chiral building block in modern medicinal chemistry and peptide synthesis. As a derivative of the natural amino acid D-tryptophan, it features two critical modifications: the reduction of the carboxylic acid to a primary alcohol, and the protection of the α -amino group with a tert-butyloxycarbonyl (Boc) moiety.

The Boc group provides stability and enhances solubility in various organic solvents, while its facile removal under moderately acidic conditions makes it ideal for multi-step synthetic campaigns.^[1] The D-configuration at the chiral center is of paramount importance; incorporating D-amino acid derivatives into peptide chains is a key strategy for increasing resistance to enzymatic degradation by proteases, thereby extending the in-vivo half-life and enhancing the therapeutic potential of peptide-based drugs.^[2] Consequently, a thorough understanding and rigorous verification of the physical properties of **Boc-D-tryptophanol** are foundational to its successful application in research and development.

Physicochemical and Structural Properties

The fundamental properties of **Boc-D-tryptophanol** are summarized below. These parameters serve as the primary benchmark for identity and quality assessment of the material.

Property	Value	Source(s)
IUPAC Name	tert-butyl N-[(2R)-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate	[3]
Synonyms	Boc-D-Trp-ol, Boc-(R)-2-amino-3-(3-indolyl)-1-propanol	[4]
CAS Number	158932-00-4	[3][4]
Molecular Formula	C ₁₆ H ₂₂ N ₂ O ₃	[3][4]
Molecular Weight	290.36 g/mol	[4]
Appearance	White to pale cream solid/powder	[3][4]
Melting Point	117-124 °C	[3][4]
Optical Rotation	$[\alpha]^{23}_D = +54 \pm 2^\circ$ (c=2 in acetic acid)	[3][4]
Purity (Typical)	≥97.5% (HPLC)	[3]
Storage	0-8 °C, Inert atmosphere, Keep in dark place	[4][5]

Experimental Characterization: Protocols and Rationale

The following section details the self-validating protocols for the comprehensive characterization of **Boc-D-tryptophanol**. The causality behind key experimental choices is explained to provide a deeper understanding of the methodology.

Chemical Structure Visualization

A clear visualization of the molecular structure is essential for understanding its chemical properties and interpreting spectral data.

Caption: Chemical structure of **Boc-D-tryptophanol**.

Workflow for Physicochemical Characterization

A systematic workflow ensures all critical parameters are assessed logically, confirming identity, purity, and stereochemistry.

Caption: Systematic workflow for material characterization.

Solubility Assessment

While quantitatively precise data is sparse, **Boc-D-tryptophanol** is known to be soluble in common polar organic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and chlorinated solvents.^[6] Its solubility in alcohols like methanol and ethanol is moderate, while it is expected to be poorly soluble in water and non-polar solvents like hexanes.

Protocol for Quantitative Solubility Determination:

- Preparation: Add a known mass (e.g., 20 mg) of **Boc-D-tryptophanol** to a small, tared vial.
- Solvent Addition: Add the solvent of interest (e.g., Methanol) in small, precise increments (e.g., 100 μ L) using a calibrated pipette.
- Equilibration: After each addition, cap the vial and vortex for 60 seconds. Allow the sample to equilibrate at a controlled temperature (e.g., 25 °C) for 5-10 minutes.
- Observation: Visually inspect for any undissolved solid against a dark background.
- Endpoint Determination: The endpoint is reached when the solution becomes completely clear. Record the total volume of solvent added.
- Calculation: Calculate the solubility in mg/mL. Repeat the experiment (n=3) to ensure reproducibility.
- Causality: This gravimetric/volumetric method is straightforward and provides a practical solubility limit essential for preparing solutions for synthesis or analysis without requiring complex instrumentation.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

The melting point is a critical indicator of purity. Impurities typically depress and broaden the melting range. DSC provides a highly accurate and reproducible measurement.

Protocol:

- Sample Preparation: Accurately weigh 2-5 mg of dry, powdered **Boc-D-tryptophanol** into a Tzero aluminum DSC pan.^[7] Crimp the pan with a lid. Prepare an identical empty, crimped pan to serve as the reference.
- Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 50 mL/min.
- Thermal Program:
 - Equilibrate at 25 °C.
 - Ramp the temperature from 25 °C to 150 °C at a rate of 10 °C/min.
- Data Analysis: Analyze the resulting thermogram. The melting point (T_m) is determined from the onset of the endothermic melting peak.^[8] The peak should be sharp for a pure compound.
- Causality: DSC measures the heat flow required to raise the sample's temperature relative to an inert reference.^[9] The absorption of heat without a temperature change signifies a phase transition (melting). A heating rate of 10 °C/min provides a good balance between resolution and experimental time.

Optical Rotation for Stereochemical Integrity

As a chiral molecule, the direction and magnitude of optical rotation are defining properties that confirm the correct enantiomer (D-form) is present.

Protocol:

- Solution Preparation: Accurately prepare a 2 g/100 mL (20 mg/mL) solution of **Boc-D-tryptophanol** in glacial acetic acid. Ensure the solid is fully dissolved.
- Instrument Blank: Turn on the polarimeter and allow the sodium lamp (589 nm) to warm up. [1] Fill the sample cell (path length, l , typically 1 dm) with the blank solvent (acetic acid) and zero the instrument.
- Sample Measurement: Rinse and fill the cell with the prepared sample solution, ensuring no air bubbles are present.[10] Place the cell in the instrument and measure the observed rotation, α . Record the temperature.
- Specific Rotation Calculation: Calculate the specific rotation $[\alpha]$ using the formula: $[\alpha] = \alpha / (c * l)$ Where:
 - α = observed rotation in degrees
 - c = concentration in g/mL
 - l = path length in decimeters (dm)
- Causality: Chiral molecules rotate the plane of polarized light.[11] The specific rotation is an intrinsic physical property. Measuring it under standardized conditions (defined concentration, solvent, path length, and wavelength) allows for direct comparison to reference values to confirm enantiomeric identity. Acetic acid is used as the solvent to match the reference literature value.[4]

Purity Determination by Reverse-Phase HPLC (RP-HPLC)

HPLC is the gold standard for assessing the purity of non-volatile organic compounds. A reverse-phase method effectively separates **Boc-D-tryptophanol** from more polar or less polar impurities.

Protocol:

- System: An HPLC system with a UV detector.

- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μ m particle size).
- Mobile Phase:
 - A: 0.1% Trifluoroacetic acid (TFA) in Water
 - B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
- Gradient Elution:
 - 0-20 min: 5% to 95% B
 - 20-25 min: Hold at 95% B
 - 25-26 min: 95% to 5% B
 - 26-30 min: Hold at 5% B (re-equilibration)
- Flow Rate: 1.0 mL/min.
- Detection: UV at 220 nm.
- Sample Preparation: Prepare a ~0.5 mg/mL solution of **Boc-D-tryptophanol** in 50:50 Water:Acetonitrile. Filter through a 0.45 μ m syringe filter before injection.
- Analysis: Inject 10 μ L. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
- Causality: The C18 stationary phase is non-polar. A gradient from a highly aqueous mobile phase to a highly organic one allows for the elution of compounds across a wide polarity range. TFA acts as an ion-pairing agent to improve peak shape. Detection at 220 nm is effective for observing the peptide-like amide bond and the indole chromophore.

Structural Confirmation by Spectroscopy

FTIR confirms the presence of key functional groups.

- Expected Absorption Bands:

- $\sim 3400 \text{ cm}^{-1}$ (broad): O-H stretch from the primary alcohol.
- $\sim 3300 \text{ cm}^{-1}$ (sharp): N-H stretch from the indole and the carbamate N-H.
- $\sim 3000\text{-}2850 \text{ cm}^{-1}$: C-H stretches from the alkyl portions (indole side chain, t-butyl group).
- $\sim 1680\text{-}1700 \text{ cm}^{-1}$ (strong): C=O stretch from the Boc group carbonyl. This is a highly characteristic peak.[\[12\]](#)
- $\sim 1500\text{-}1600 \text{ cm}^{-1}$: N-H bending and C=C stretching from the indole ring.
- $\sim 1160 \text{ cm}^{-1}$ & $\sim 1365 \text{ cm}^{-1}$: Stretches associated with the C-O and t-butyl group of the carbamate.
- $\sim 740 \text{ cm}^{-1}$: C-H out-of-plane bend, characteristic of ortho-disubstituted benzene rings (within the indole moiety).[\[6\]](#)

NMR provides a detailed map of the carbon and proton environments, confirming the exact connectivity of the structure. The spectrum is run in a deuterated solvent like CDCl_3 or DMSO-d_6 .

- Expected ^1H NMR Signals (Approximate):

- $\sim 8.1 \text{ ppm}$ (broad singlet, 1H): Indole N-H.
- $\sim 7.0\text{-}7.6 \text{ ppm}$ (multiplets, 4H): Aromatic protons on the indole ring.
- $\sim 7.0 \text{ ppm}$ (singlet, 1H): Proton at the C2 position of the indole ring.
- $\sim 4.8 \text{ ppm}$ (broad doublet, 1H): Carbamate N-H.
- $\sim 3.8\text{-}4.0 \text{ ppm}$ (multiplet, 1H): $\text{C}\alpha\text{-H}$ proton.
- $\sim 3.5\text{-}3.7 \text{ ppm}$ (multiplet, 2H): CH_2OH protons.
- $\sim 2.9\text{-}3.1 \text{ ppm}$ (multiplet, 2H): $\text{C}\beta\text{-H}_2$ protons (adjacent to indole ring).

- ~1.4 ppm (singlet, 9H): The highly characteristic signal for the nine equivalent protons of the t-butyl group on the Boc protector.
- Expected ^{13}C NMR Signals (Approximate):
 - ~156 ppm: Carbonyl carbon of the Boc group.[1]
 - ~136 ppm: Quaternary carbon of the indole ring (C7a).
 - ~110-128 ppm: Carbons of the indole ring.
 - ~80 ppm: Quaternary carbon of the t-butyl group.[1]
 - ~65 ppm: CH_2OH carbon.
 - ~55 ppm: $\text{C}\alpha$ carbon.
 - ~28 ppm: The three equivalent methyl carbons of the t-butyl group.[1]
 - ~28 ppm: $\text{C}\beta$ carbon.

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns. Using Electrospray Ionization (ESI) in positive mode is common.

- Expected Ions:
 - $[\text{M}+\text{H}]^+$: ~291.17 m/z
 - $[\text{M}+\text{Na}]^+$: ~313.15 m/z
- Expected Fragmentation:
 - Loss of isobutylene (56 Da): A characteristic fragmentation of Boc-protected amines, resulting in a fragment around m/z 235. This occurs via a McLafferty-like rearrangement.
 - Loss of the Boc group (100 Da): Cleavage of the entire t-butoxycarbonyl group, leading to a fragment around m/z 191.

- Cleavage of the N-C α bond: Tryptophan derivatives are known to fragment at the N-C α bond, which can lead to a characteristic indole-containing fragment.[10]

Safety, Handling, and Storage

- Safety: Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust.
- Handling: Handle in a well-ventilated area or fume hood. The compound is stable under normal conditions.
- Storage: For long-term stability and to prevent degradation, **Boc-D-tryptophanol** should be stored in a tightly sealed container at refrigerated temperatures (0-8 °C), protected from light and moisture.[4][5]

Conclusion

The physical properties of **Boc-D-tryptophanol**—from its melting point and optical rotation to its chromatographic and spectral fingerprints—are integral to its quality control and successful use in synthesis. The protocols outlined in this guide provide a robust framework for researchers to verify the identity, purity, and stereochemical integrity of this valuable reagent, ensuring the reliability and reproducibility of downstream applications in drug discovery and peptide science.

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